2-Chloro-6-methoxy-3-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxy-3-methylquinoline derivatives often involves multistep reactions including cyclization, nitrification, chlorination, and methoxylation. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a process starting from 4-methoxyaniline through three steps: cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
Molecular characterization techniques such as NMR, MS, and X-ray powder diffraction data provide detailed insights into the structure of 2-Chloro-6-methoxy-3-methylquinoline derivatives. For example, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline's structure was elucidated using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, revealing its orthorhombic crystallization (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).
Scientific Research Applications
Synthesis and Biological Activities :
- Novel 2-chloroquinolin-3-yl ester derivatives were synthesized and evaluated for their ABTS radical-scavenging and antimicrobial activities. Specifically, a compound with 2-chloro-6-methoxyquinolin-3-yl methyl 2,4-dichlorobenzoate structure exhibited significant antimicrobial activity against various bacterial and fungal species (Tabassum et al., 2014).
Chemical Synthesis :
- A method was developed for synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, suitable for large-scale production (Zhao, Lei, & Guo, 2017).
Chemosensor Development :
- 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd2+ ions, suggesting potential applications in detecting cadmium in waste effluent streams and food products (Prodi et al., 2001).
Pharmaceutical Applications :
- Methoxy-substituted 3-formyl-2-phenylindoles, including a derivative with a 6-methoxy-2-(4-methoxyphenyl)indole structure, showed cytostatic activity and disrupted microtubule assembly, akin to the action of colchicine, indicating potential use in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antileishmanial Activity :
- A study on lepidines (6-methoxy-4-methyl-8-aminoquinoline derivatives) in a hamster-Leishmania donovani model found these compounds to be significantly more effective than standard antimonial drugs, suggesting their potential in treating leishmaniasis (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-methoxy-3-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLTWDTZDXOKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406786 | |
Record name | 2-chloro-6-methoxy-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-methylquinoline | |
CAS RN |
123990-76-1 | |
Record name | 2-chloro-6-methoxy-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methoxy-3-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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